molecular formula C17H26N2OS B2758328 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 438234-89-0

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2758328
CAS No.: 438234-89-0
M. Wt: 306.47
InChI Key: PWAWLLVCZOVEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with the molecular formula C({17})H({26})N(_{2})OS This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzothiophene intermediate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is often introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl halides react with the benzothiophene core in the presence of a Lewis acid catalyst.

    Addition of the Ethyl Group: The ethyl group can be added via alkylation reactions, using ethyl halides and suitable bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may be exploited in the development of specialty chemicals, such as additives or intermediates in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene core can engage in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

    2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Features a sulfonamide group instead of a carboxamide group, which can significantly change its chemical behavior and biological interactions.

Uniqueness

The presence of the ethyl group in 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and influencing its interaction with biological targets. This unique structural feature may confer specific advantages in terms of binding affinity, selectivity, and overall pharmacokinetic properties.

Properties

IUPAC Name

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAWLLVCZOVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.